

MDI vs. Other Diisocyanates: A Cost-Performance Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Diphenylmethane diisocyanate

Cat. No.: B179448

[Get Quote](#)

In the synthesis of polyurethanes, the choice of diisocyanate is a critical determinant of the final polymer's properties and cost. This guide provides a detailed cost-performance analysis of Methylene Diphenyl Diisocyanate (MDI) in comparison to other commonly used diisocyanates, including Toluene Diisocyanate (TDI) and various aliphatic diisocyanates. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison: Aromatic vs. Aliphatic Diisocyanates

The fundamental distinction between diisocyanates lies in their aromatic or aliphatic chemical structure, which significantly influences their reactivity, and the mechanical and thermal properties of the resulting polyurethane. Aromatic diisocyanates, such as MDI and TDI, contain a benzene ring, while aliphatic diisocyanates, like Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and Dicyclohexylmethane Diisocyanate (HMDI), have linear or cyclic carbon chains.^{[1][2]}

Aromatic diisocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.^[1] This higher reactivity can lead to faster curing times. However, polyurethanes based on aromatic diisocyanates are susceptible to degradation upon exposure to UV light, which can cause yellowing.^[3] In contrast, aliphatic

diisocyanates offer excellent UV stability, making them suitable for coatings and outdoor applications.^[2]

MDI is known for producing polyurethanes with high strength, toughness, and chemical resistance.^[4] It is a versatile diisocyanate used in a wide range of applications, from rigid foams for insulation to high-performance elastomers.^{[5][6]} TDI is predominantly used in the production of flexible foams with good cushioning properties.^[5] Aliphatic diisocyanates are often chosen for applications demanding high weather resistance and durability in harsh environments.^{[2][4]}

Quantitative Performance Data

The following table summarizes the key performance indicators for polyurethanes synthesized from different diisocyanates under comparable experimental conditions. The data is based on the synthesis of polyurethanes using polytetramethylene ether glycol (PTMG) as the polyol and 1,4-butanediol (BDO) as the chain extender.^[1]

Diisocyanate	Type	Tensile Strength (MPa)	Elongation at Break (%)	Young's Modulus (MPa)	Glass Transition Temp. (Tg) (°C)	Decomposition Temp. (Td) (°C)
MDI	Aromatic	23.4	550	15.8	-20.7	350
TDI	Aromatic	18.5	779	7.9	3.0	345
HDI	Aliphatic	15.2	650	9.8	-48.2	340
HMDI	Aliphatic	20.1	680	12.1	15.8	355
IPDI	Aliphatic	23.1	728	13.5	12.5	350

Data sourced from a study by an external research group.^[1]

Cost Analysis

While performance is paramount, cost is a significant factor in material selection. Aromatic diisocyanates are generally more cost-effective than aliphatic diisocyanates.^[7]

- MDI: As of early 2025, MDI prices in the US were approximately \$2,620 per metric ton.[8]
- TDI: In January 2025, TDI prices in the East China market were around ¥13,600 to ¥13,800 per ton, which is roughly \$1,900 to \$1,930 per metric ton.[9]
- Aliphatic Diisocyanates (HDI, IPDI, etc.): These are specialty chemicals and are generally more expensive than MDI and TDI, with prices that can be significantly higher depending on the specific type and market conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Polyurethane Synthesis (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing polyurethane elastomers.

Materials:

- Diisocyanate (MDI, TDI, HDI, IPDI, or HMDI)
- Polytetramethylene ether glycol (PTMG, Mn = 2000 g/mol)
- 1,4-butanediol (BDO)
- Dibutyltin dilaurate (DBTDL) catalyst
- Dry nitrogen gas
- Anhydrous toluene

Procedure:

- Drying: Dry PTMG and BDO under vacuum at 80°C for 24 hours to remove moisture.
- Prepolymer Synthesis:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a stoichiometric excess of the diisocyanate to the dried PTMG. The molar ratio of NCO groups to OH groups should be approximately 2:1.
- Heat the mixture to 80°C under a dry nitrogen atmosphere with constant stirring.
- Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).
- Allow the reaction to proceed for 2-3 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.
- Chain Extension:
 - Once the desired NCO content is reached, cool the prepolymer to 60°C.
 - Add the stoichiometric amount of the chain extender (BDO) to the prepolymer while stirring vigorously.
 - Pour the mixture into a preheated mold and cure at 100°C for 24 hours.
- Post-Curing: Post-cure the samples at room temperature for 7 days before characterization.

Mechanical Property Analysis (Tensile Testing)

Tensile properties are determined according to ASTM D638 standards.[\[10\]](#)

Apparatus:

- Universal Testing Machine (UTM)
- Extensometer
- Die cutter for preparing dumbbell-shaped specimens

Procedure:

- Specimen Preparation: Cut the cured polyurethane sheets into dumbbell-shaped specimens using a die cutter.

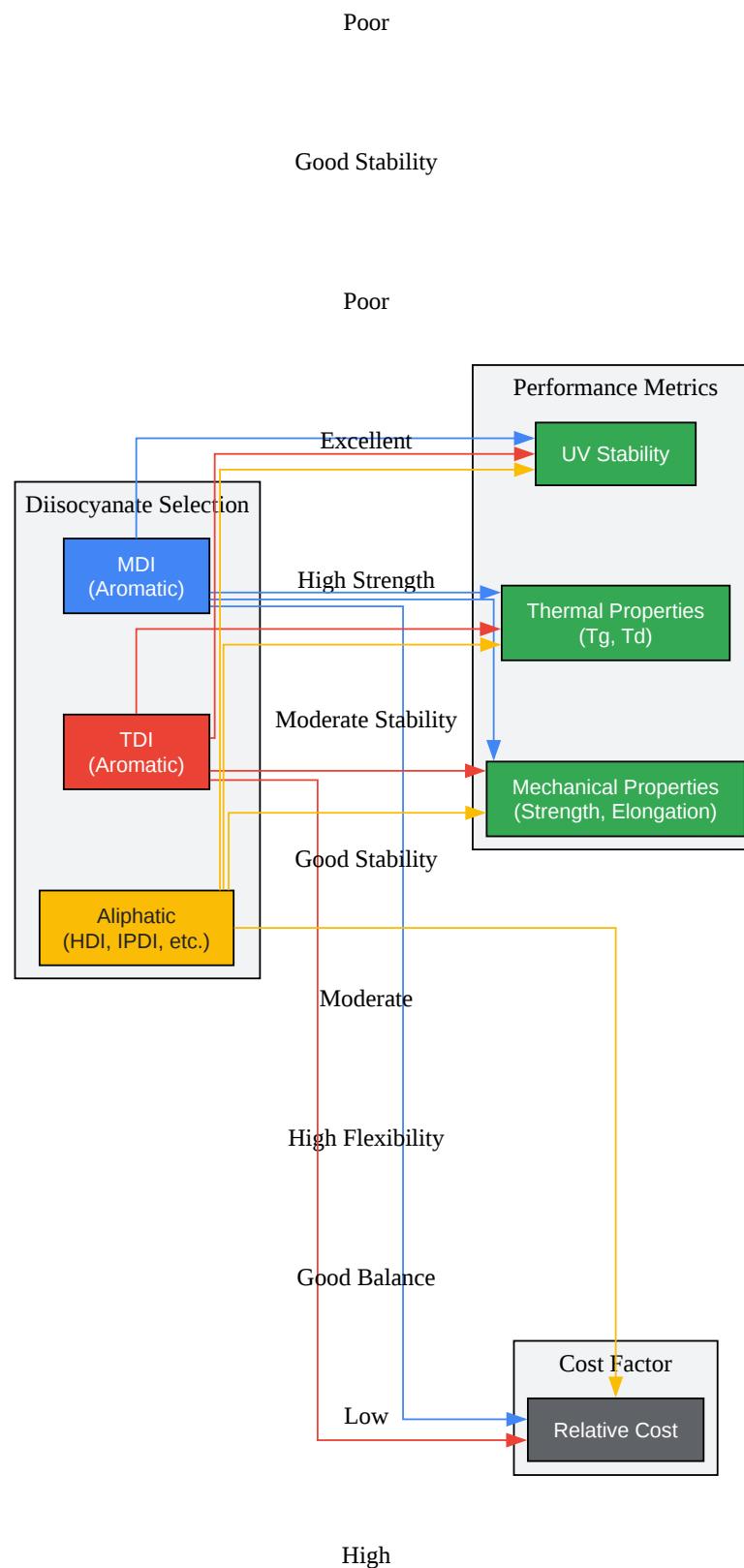
- Conditioning: Condition the specimens at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours prior to testing.
- Testing:
 - Measure the width and thickness of the gauge section of each specimen.
 - Mount the specimen in the grips of the UTM.
 - Attach the extensometer to the specimen.
 - Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
 - Record the load and elongation data.
- Data Analysis: Calculate tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

Thermal Analysis (DSC and TGA)

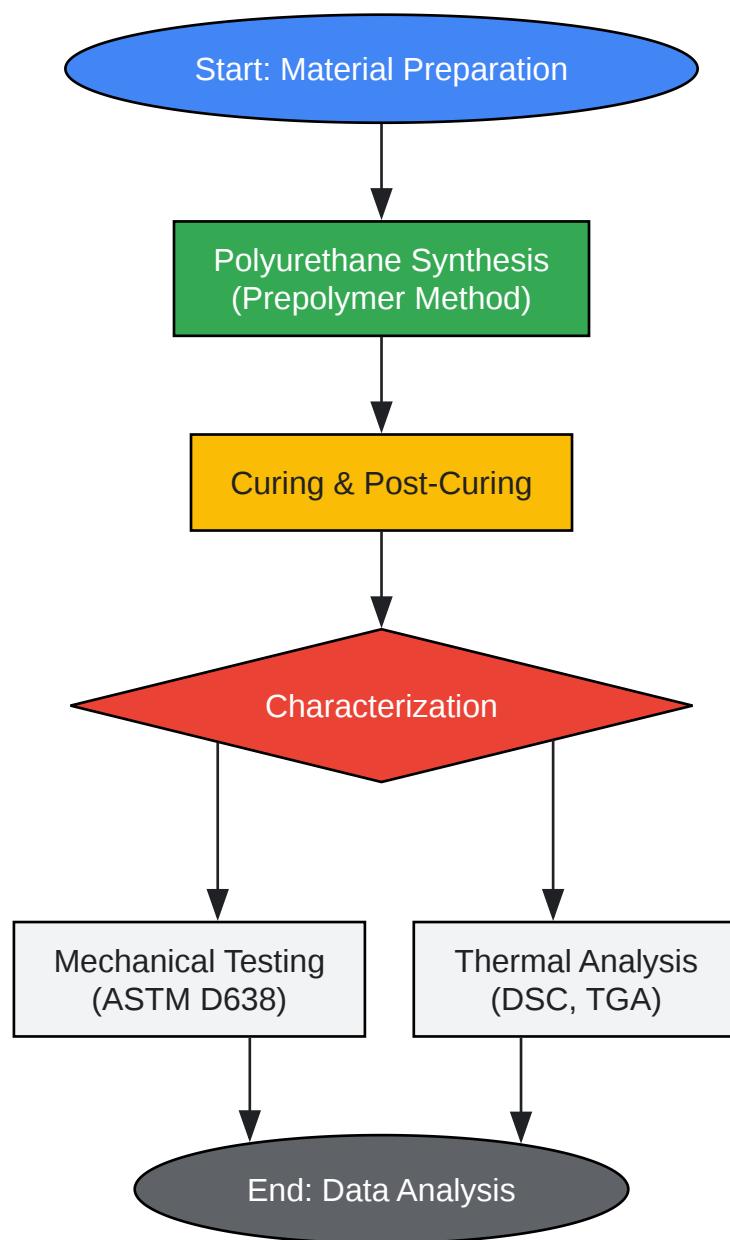
Thermal properties are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[\[11\]](#)

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)


DSC Procedure:

- Seal a small sample (5-10 mg) of the polymer in an aluminum pan.
- Heat the sample from -80°C to 200°C at a heating rate of $10^\circ\text{C}/\text{min}$ under a nitrogen atmosphere.
- The glass transition temperature (T_g) is determined from the midpoint of the transition in the heat flow curve.


TGA Procedure:

- Place a small sample (5-10 mg) of the polymer in the TGA sample pan.
- Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.

Visualizations

[Click to download full resolution via product page](#)

Caption: Logical flow of cost-performance analysis for diisocyanates.

[Click to download full resolution via product page](#)

Caption: General workflow for polyurethane synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. doxuchem.com [doxuchem.com]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uresinindustrial.com.au [uresinindustrial.com.au]
- 5. diisocyanates.org [diisocyanates.org]
- 6. youtube.com [youtube.com]
- 7. US20090076239A1 - High performance polyurethane elastomers from mdi prepolymers with reduced content of free mdi monomer - Google Patents [patents.google.com]
- 8. Methylene Diphenyl Diisocynate Prices, Trends, Index, News, Monitor [chemanalyst.com]
- 9. echemi.com [echemi.com]
- 10. zwickroell.com [zwickroell.com]
- 11. nexus-analytics.com.my [nexus-analytics.com.my]
- To cite this document: BenchChem. [MDI vs. Other Diisocyanates: A Cost-Performance Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179448#cost-performance-analysis-of-mdi-vs-other-diisocyanates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com